3,4-Di-O-acetyl-1,6-anhydro-2-O-p-toluenesulfonyl-beta-D-glucopyranose
Description
3,4-Di-O-acetyl-1,6-anhydro-2-O-p-toluenesulfonyl-beta-D-glucopyranose is a specialized chemical compound used primarily in the field of carbohydrate chemistry. This compound is notable for its role in the synthesis and modification of glycosides, which are essential in various biological and chemical processes. Its structure includes multiple functional groups, making it a versatile intermediate in synthetic organic chemistry.
Properties
IUPAC Name |
[3-acetyloxy-4-(4-methylphenyl)sulfonyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O9S/c1-9-4-6-12(7-5-9)27(20,21)26-16-15(24-11(3)19)14(23-10(2)18)13-8-22-17(16)25-13/h4-7,13-17H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMOPIWZWABELF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C(C(C3COC2O3)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Di-O-acetyl-1,6-anhydro-2-O-p-toluenesulfonyl-beta-D-glucopyranose typically involves the following steps:
Starting Material: The process begins with beta-D-glucopyranose, a common sugar derivative.
Acetylation: The hydroxyl groups at positions 3 and 4 are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Anhydro Formation: The 1,6-anhydro bridge is formed through a dehydration reaction, often using acidic conditions.
Sulfonylation: The hydroxyl group at position 2 is then sulfonylated with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base like triethylamine.
Industrial Production Methods
While the laboratory synthesis is well-documented, industrial production methods would scale up these reactions, often optimizing for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
3,4-Di-O-acetyl-1,6-anhydro-2-O-p-toluenesulfonyl-beta-D-glucopyranose undergoes several types of chemical reactions:
Substitution Reactions: The tosyl group can be replaced by various nucleophiles, such as azides, thiols, or amines, leading to a wide range of derivatives.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation and Reduction: Though less common, the compound can undergo oxidation or reduction at specific sites, depending on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Mild oxidizing agents like pyridinium chlorochromate (PCC).
Major Products
The major products depend on the specific reactions:
Substitution: Azido or thiol derivatives.
Hydrolysis: Deacetylated glucopyranose derivatives.
Oxidation: Oxidized forms of the sugar derivative.
Scientific Research Applications
Glycobiology Research
Glycosylation Reactions : This compound acts as an effective glycosyl donor in thioglycosidation reactions. Its reactivity allows for the formation of thioglycosides with high yields and selectivity. For instance, it has been utilized in synthesizing complex oligosaccharides through regioselective modifications of hydroxyl groups, enhancing the efficiency of glycosylation processes .
Case Study : A study demonstrated that 1,6-anhydro derivatives could react at room temperature with thiols in the presence of zinc iodide or trimethylsilyl triflate, resulting in specific thioglycosides . This highlights the compound's utility in synthesizing glycosidic bonds crucial for carbohydrate chemistry.
Antiviral and Antimicrobial Applications
Anti-infection Properties : The compound shows promise in anti-infection research, particularly against various viral pathogens. It has been implicated in studies targeting viruses such as HIV, influenza, and dengue virus. Its ability to modify glycan structures on viral surfaces can potentially inhibit viral entry into host cells .
Case Study : Research exploring the antiviral efficacy of glycosylated compounds demonstrated that derivatives similar to 3,4-Di-O-acetyl-1,6-anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose could significantly reduce viral load in infected cell cultures .
Proteomics and Drug Development
Antibody-Drug Conjugates (ADCs) : The compound is utilized in the development of antibody-drug conjugates due to its ability to form stable linkages with antibodies while retaining biological activity. This application is critical for targeted cancer therapies where precise delivery of cytotoxic agents is necessary .
Case Study : In a recent study focused on ADCs, researchers employed this compound to create conjugates that demonstrated enhanced efficacy against cancer cell lines compared to unconjugated drugs .
Enzyme Inhibition Studies
Metabolic Enzyme Modulation : The compound has been shown to interact with various metabolic enzymes, including proteases and kinases. Its structural characteristics allow it to act as an inhibitor or modulator of enzyme activity, which is essential for understanding metabolic pathways and developing therapeutic agents .
Data Table: Summary of Applications
Mechanism of Action
The compound exerts its effects primarily through its functional groups:
Tosyl Group:
Acetyl Groups: Protect hydroxyl groups during synthetic transformations, which can be selectively removed when needed.
These functional groups interact with specific molecular targets, such as enzymes involved in glycosylation, altering their activity and leading to the desired chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1,6-Anhydro-beta-D-glucopyranose: Lacks the acetyl and tosyl groups, making it less versatile in synthetic applications.
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranose: Fully acetylated, but lacks the anhydro and tosyl functionalities.
2-O-p-Toluenesulfonyl-beta-D-glucopyranose: Contains the tosyl group but lacks the acetyl protections and anhydro bridge.
Uniqueness
3,4-Di-O-acetyl-1,6-anhydro-2-O-p-toluenesulfonyl-beta-D-glucopyranose is unique due to its combination of protective acetyl groups, a reactive tosyl group, and the anhydro bridge. This combination allows for selective reactions and transformations, making it a valuable intermediate in complex synthetic pathways.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 3,4-Di-O-acetyl-1,6-anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via sequential protection/deprotection steps. A common approach involves:
1,6-Anhydro ring formation : Starting from D-glucose, intramolecular cyclization under acidic conditions forms the 1,6-anhydro bridge, critical for rigidity .
Selective acetylation : 3- and 4-hydroxyl groups are acetylated using acetic anhydride in pyridine, while the 2-OH remains reactive .
Tosylation at C2 : The 2-OH is sulfonated with p-toluenesulfonyl chloride in anhydrous dichloromethane, requiring strict temperature control (0–5°C) to avoid side reactions .
Yield optimization hinges on stoichiometric ratios (e.g., 1.2 equivalents of TsCl) and inert atmospheres to prevent hydrolysis.
Q. How is this compound characterized structurally, and what analytical techniques resolve its stereochemical complexity?
- Methodological Answer :
- NMR : - and -NMR are critical for confirming the anhydro bridge (δ 5.1–5.3 ppm for H1 and H6) and acetyl/Ts groups (δ 2.0–2.1 ppm for OAc; δ 7.8 ppm for aromatic Ts protons) .
- X-ray crystallography : Resolves the β-configuration and chair conformation of the glucopyranose ring, with C2-Ts group axial due to steric constraints .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+Na] at m/z 495.12) .
Q. What are its primary applications in carbohydrate chemistry research?
- Methodological Answer : The compound serves as:
- A precursor for glycosylation : The C2-Ts group acts as a leaving group, enabling nucleophilic displacement to form glycosidic bonds or azido derivatives for "click chemistry" .
- A model for studying ring strain : The 1,6-anhydro bridge imposes conformational constraints, useful for probing reactivity in glycosyl transfer reactions .
Advanced Research Questions
Q. How does the regioselectivity of acetylation at C3 and C4 impact downstream functionalization?
- Methodological Answer : The 3,4-di-O-acetyl groups block undesired reactivity at these positions, directing modifications to C2 (e.g., nucleophilic substitution) or C1/C6 (ring-opening reactions). Competitive acetylation at C2 can occur if reaction times exceed 24 hours, necessitating TLC monitoring (hexane:EtOAc 3:1) .
Q. What competing reaction pathways occur during tosylation, and how can they be suppressed?
- Methodological Answer : Key competing pathways include:
- Over-sulfonation : Excess TsCl may sulfonate the 1,6-anhydro oxygen, destabilizing the ring. This is mitigated by slow reagent addition and low temperatures .
- Hydrolysis of Ts group : Traces of moisture lead to decomposition; molecular sieves (3Å) in DCM reduce this risk .
Q. How do structural anomalies in NMR data (e.g., unexpected coupling constants) correlate with the compound’s conformation?
- Methodological Answer : The coupling constant (~3.5 Hz) indicates a near-axial H2 (due to Ts group sterics), deviating from typical β-D-glucopyranose values (~7–8 Hz). This reflects distortion from the ideal chair conformation, validated by DFT calculations .
Q. What mechanistic insights can be gained from its reactivity in glycosyl transferase assays?
- Methodological Answer : The 1,6-anhydro bridge mimics the oxocarbenium ion transition state in enzymatic glycosylation. Studies using this compound reveal how enzymes stabilize partial positive charges at C1 during glycosidic bond formation, with kinetic isotope effects (KIEs) confirming stepwise mechanisms .
Q. How can fluorinated analogs of this compound be synthesized for probing carbohydrate-protein interactions?
- Methodological Answer : Fluorine can be introduced via:
- Nucleophilic displacement : Replace the C2-Ts group with KF in DMF (120°C, 12 h) to yield 2-fluoro derivatives .
- Electrophilic fluorination : Use Selectfluor® to fluorinate the anhydro bridge, though this risks ring-opening .
Fluorinated analogs are analyzed via -NMR (δ -200 to -220 ppm for C-F) to assess conformational effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
